molecular formula C12H13NO B8659914 4-ethyl-6-methoxyisoquinoline

4-ethyl-6-methoxyisoquinoline

Cat. No. B8659914
M. Wt: 187.24 g/mol
InChI Key: CUDYASREPDKSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08710228B2

Procedure details

6 g of 6-Methoxy-isoquinoline (152) were dissolved in dry THF. Under argon a 1M solution of potassium triethylborane (37.7 mL) was added dropwise. The solution was stirred for five hours, then iodoethane (3.3 mL) was added dropwise. The solution was stirred overnight, cooled to 0° C. and 96 mL of 1N NaOH and 36 mL of 35% sodium peroxide were added. After gas evolution stopped, water and dichloromethane were added, the aqueous layer was extracted three times with dichloromethane the organic layer was dried over sodium sulfate and the solvent was removed in vacuo.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium triethylborane
Quantity
37.7 mL
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
96 mL
Type
reactant
Reaction Step Four
Quantity
36 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[N:8][CH:7]=[CH:6]2.[CH2:13](B(CC)CC)[CH3:14].[K].ICC.[OH-].[Na+].[O-][O-].[Na+].[Na+]>C1COCC1.ClCCl.O>[CH2:13]([C:6]1[C:5]2[C:10](=[CH:11][CH:12]=[C:3]([O:2][CH3:1])[CH:4]=2)[CH:9]=[N:8][CH:7]=1)[CH3:14] |f:1.2,4.5,6.7.8,^1:19|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC=1C=C2C=CN=CC2=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
potassium triethylborane
Quantity
37.7 mL
Type
reactant
Smiles
C(C)B(CC)CC.[K]
Step Three
Name
Quantity
3.3 mL
Type
reactant
Smiles
ICC
Step Four
Name
Quantity
96 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
36 mL
Type
reactant
Smiles
[O-][O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with dichloromethane the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(C)C1=CN=CC2=CC=C(C=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.